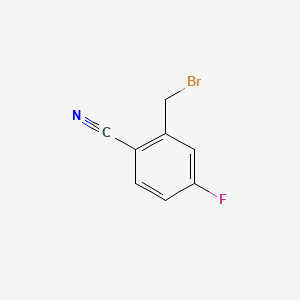

2-Cyano-5-fluorobenzyl bromide

描述

Contextual Significance in Modern Organic Synthesis

The significance of 2-Cyano-5-fluorobenzyl bromide in modern organic synthesis lies in its role as a key intermediate for constructing elaborate molecular architectures. innospk.comchemimpex.com The presence of the electrophilic benzyl (B1604629) bromide moiety allows for facile nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry. innospk.comcymitquimica.com This reactivity is further modulated by the electron-withdrawing cyano and fluoro groups on the aromatic ring, which can influence reaction rates and regioselectivity. cymitquimica.com

This compound serves as an essential precursor in the development of a range of valuable chemical entities. chemimpex.com Its utility is particularly pronounced in the pharmaceutical and materials science sectors, where the precise introduction of its structural motifs can lead to the creation of novel compounds with desired biological activities or material properties. chemimpex.com The ability to participate in various chemical transformations makes it a valuable tool for chemists seeking to create complex molecules efficiently. chemimpex.com

Overview of Research Domains and Strategic Importance

The strategic importance of this compound is evident from its application in several key research areas.

Pharmaceutical Synthesis: A primary application of this compound is as an intermediate in the synthesis of pharmaceutical agents. innospk.comchemimpex.com It is a crucial component in the production of certain drugs, where its structure is incorporated into the final active pharmaceutical ingredient (API). innospk.comcymitquimica.com For instance, it is a known intermediate in the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for managing type 2 diabetes. innospk.com Its role extends to the synthesis of inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP), which are targets for cancer therapy. nih.govnih.govgoogle.com Specifically, it is used in the synthesis of Olaparib, a PARP inhibitor approved for treating certain types of cancer. google.comacs.org

Materials Science: In the realm of materials science, this compound is utilized in creating advanced materials. chemimpex.com Recent research has highlighted its potential as a multifunctional passivator for perovskite films in solar cells. researchgate.netbohrium.com The cyano group can interact with and passivate defects in the perovskite structure, leading to improved device performance and stability. researchgate.net

Agrochemicals: The structural features of this compound also make it a valuable building block in the development of new agrochemicals, contributing to the synthesis of innovative crop protection agents. chemimpex.com

The compound's versatility and critical role in the synthesis of high-value molecules underscore its strategic importance in both academic and industrial chemical research. innospk.comchemimpex.com

Chemical and Physical Properties

| Property | Value |

| CAS Number | 421552-12-7 |

| Molecular Formula | C8H5BrFN |

| Molecular Weight | 214.03 g/mol |

| Appearance | White to yellow solid |

| Melting Point | 67 - 71 °C |

| Boiling Point | ~264.47 °C |

| Density | ~1.591 g/cm³ |

| Flash Point | ~113.75 °C |

Data sourced from multiple chemical suppliers and databases. innospk.comchemimpex.comscbt.com

Structure

3D Structure

属性

IUPAC Name |

2-(bromomethyl)-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCAGFNTASDQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621181 | |

| Record name | 2-(Bromomethyl)-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421552-12-7 | |

| Record name | 2-(Bromomethyl)-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)-4-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 2 Cyano 5 Fluorobenzyl Bromide and Its Derivatives

Established Synthetic Routes and Optimizations

The traditional synthesis of 2-Cyano-5-fluorobenzyl bromide typically involves a two-step process: the bromination of a substituted toluene (B28343) followed by the introduction of a cyano group.

Bromination Strategies for Benzyl (B1604629) Positions

The introduction of a bromine atom at the benzylic position of a toluene derivative is a critical step. Free-radical bromination is a common method for this transformation. acs.orgwikipedia.org This type of reaction is characteristic of alkanes and alkyl-substituted aromatic compounds when exposed to UV light. wikipedia.org

One widely used reagent for this purpose is N-Bromosuccinimide (NBS). The bromination of substituted toluenes with NBS is understood to occur through a free-radical chain mechanism. acs.org In this process, a radical initiator, such as benzoyl peroxide, is often used to start the reaction. For instance, the bromination of 4-fluoro-2-methylbenzonitrile (B118529) can be achieved using NBS and a catalytic amount of toluenesulfonic acid in tetrachloromethane under heat for several hours. lookchem.com Another example involves the reaction of a substituted toluene with NBS and benzoyl peroxide in 1,2-dichloroethane (B1671644) at elevated temperatures. google.com

The selectivity of benzylic bromination is influenced by the stability of the resulting benzyl radical. oregonstate.edu Electron-withdrawing groups on the aromatic ring, such as a cyano group, can influence the reaction rate. researchgate.net

A greener approach to bromination involves using a hydrogen peroxide-hydrobromic acid system or N-bromosuccinimide in an aqueous medium at room temperature, which avoids the use of hazardous solvents like carbon tetrachloride. researchgate.netresearchgate.net

Table 1: Comparison of Bromination Reagents

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN, benzoyl peroxide), non-polar solvent (e.g., CCl4), heat or light | High selectivity for benzylic position | Requires careful control of reaction conditions to avoid side reactions |

| Bromine (Br2) | UV light | Direct method | Less selective than NBS, can lead to ring bromination |

Regioselective Cyano-Functionalization

The introduction of the cyano group is another key transformation. Nucleophilic substitution is a primary method for introducing a cyano group onto an aromatic ring. thieme-connect.defiveable.me In the context of synthesizing this compound, the cyanation step often precedes the bromination. For example, starting with 2-Bromo-5-fluorotoluene, a cyanation reaction can be performed to yield 4-fluoro-2-methylbenzonitrile, which is then brominated. lookchem.comnih.gov

The cyano group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution. fiveable.mepressbooks.pub The direct nucleophilic aromatic substitution of a halogen on an unactivated aromatic ring to introduce a cyano group can be challenging and often requires catalysts like copper salts. thieme-connect.de The reactivity of aryl halides in such substitutions generally follows the order of Ar-I > Ar-Br > Ar-Cl > Ar-F, which is inversely related to the strength of the carbon-halogen bond. thieme-connect.de

Advanced Synthetic Techniques and Principles

To improve upon traditional methods, researchers have explored advanced synthetic techniques to enhance yield, purity, and environmental friendliness.

Microwave-Assisted Synthesis of Analogues

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. biomedres.uslew.ro This technique offers several advantages over conventional heating, including significantly reduced reaction times, increased yields, and enhanced reaction selectivity. biomedres.uslew.robiomedres.us

In the synthesis of analogues of this compound, such as substituted benzyltriphenylphosphonium (B107652) bromide salts (Wittig reagents), microwave irradiation has been successfully employed. biomedres.usbiomedres.us For instance, the reaction of substituted benzyl bromides with triphenylphosphine (B44618) can be carried out in a solvent like THF under microwave irradiation at a controlled temperature, leading to high yields in a short duration. biomedres.usbiomedres.us This method has been shown to be efficient for a variety of substituted benzyl bromides, including those with cyano groups. biomedres.us The optimization of reaction conditions, such as solvent, temperature, and time, is crucial for the success of microwave-assisted synthesis. biomedres.usbiomedres.us

Biocatalytic Approaches in Related Compound Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. researchgate.netuni-greifswald.demdpi.com Halogenases are enzymes that can introduce halogen atoms into organic molecules with high regioselectivity. acs.orgpnas.org Flavin-dependent halogenases (FDHs) are a well-studied class of these enzymes that can halogenate electron-rich aromatic compounds. researchgate.netnih.gov While direct biocatalytic synthesis of this compound is not widely reported, the principles of enzymatic halogenation are relevant. acs.orgfrontiersin.org

Enzymatic reactions are known for their high specificity, often proceeding under mild conditions and minimizing waste. researchgate.net For example, vanillyl alcohol oxidases can act on para-substituted phenols. acs.org The development of new enzymes and the engineering of existing ones continue to expand the scope of biocatalysis in organic synthesis. uni-greifswald.de

Control of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. In the synthesis of a related compound, an intermediate for Trelagliptin, reaction conditions such as temperature and reaction time were carefully controlled. guidechem.com The reaction of an intermediate with this compound in N-methylpyrrolidone was carried out at 40-45°C for 2-3 hours, achieving a high yield. guidechem.com

Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts. guidechem.com Post-reaction workup, including quenching, extraction, washing, and drying, plays a crucial role in isolating the pure product. guidechem.com For instance, after a reaction, pouring the mixture into water can precipitate the product, which can then be collected by filtration and washed to remove impurities. guidechem.com The choice of solvent can also significantly impact the reaction outcome. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Trelagliptin |

| N-Bromosuccinimide (NBS) |

| Benzoyl peroxide |

| 4-fluoro-2-methylbenzonitrile |

| Toluene |

| 2-Bromo-5-fluorotoluene |

| Triphenylphosphine |

| Vanillyl alcohol |

| N-methylpyrrolidone |

| Carbon tetrachloride |

| 1,2-dichloroethane |

Mechanistic Investigations of Chemical Reactivity and Transformation of 2 Cyano 5 Fluorobenzyl Bromide

Nucleophilic Substitution Reactions of the Bromomethyl Group

The presence of a bromine atom on a benzylic carbon makes 2-Cyano-5-fluorobenzyl bromide highly susceptible to nucleophilic substitution reactions. This reactivity is central to its utility as a building block in organic synthesis.

Scope and Limitations with Various Nucleophiles

The bromomethyl group of this compound readily undergoes substitution by a variety of nucleophiles. This reactivity is fundamental to its role as a versatile intermediate. chemimpex.com

A significant application of this reactivity is in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Trelagliptin. In this synthesis, this compound is subjected to a nucleophilic substitution reaction with a nitrogen-based nucleophile, specifically 6-chloro-3-methyluracil, in the presence of a base such as potassium carbonate. This reaction proceeds efficiently to form a new carbon-nitrogen bond, a critical step in the assembly of the Trelagliptin molecule.

While the reaction with nitrogen nucleophiles is well-established, the scope of nucleophilic substitution on this compound extends to other heteroatomic and carbon-based nucleophiles. Although specific research on this particular compound is limited, analogous reactions with substituted benzyl (B1604629) bromides suggest that a wide range of nucleophiles can be employed.

Table 1: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile Type | Example Nucleophile | Potential Product |

| Nitrogen | 6-chloro-3-methyluracil | Trelagliptin intermediate |

| Oxygen | Sodium hydroxide | 2-(hydroxymethyl)-4-fluorobenzonitrile |

| Sulfur | Sodium thiomethoxide | 2-((methylthio)methyl)-4-fluorobenzonitrile |

| Carbon | Sodium cyanide | 2-(cyanomethyl)-4-fluorobenzonitrile |

Limitations of these reactions may arise from factors such as steric hindrance, both on the substrate and the nucleophile, and the basicity of the nucleophile, which can lead to competing elimination reactions, although these are generally less favored for benzylic systems. The presence of the electron-withdrawing cyano and fluoro groups on the aromatic ring can also influence the reactivity of the benzylic carbon, potentially affecting reaction rates.

Kinetic and Thermodynamic Studies of Substitution Pathways

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively reported in the available literature. However, the general principles of nucleophilic substitution at benzylic positions provide a framework for understanding its reactivity. Benzyl halides can undergo substitution via both SN1 and SN2 mechanisms, and the preferred pathway is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the substituents on the aromatic ring.

The primary nature of the benzylic carbon in this compound would typically favor an SN2 mechanism. This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

However, benzylic systems are also capable of stabilizing a carbocation intermediate through resonance with the aromatic ring. This stabilization can promote an SN1 pathway, which proceeds through a two-step mechanism involving the formation of a planar carbocation followed by nucleophilic attack. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate.

The presence of the electron-withdrawing cyano and fluoro groups on the aromatic ring of this compound would be expected to destabilize the formation of a benzylic carbocation, thus disfavoring a pure SN1 mechanism. Conversely, these groups can enhance the electrophilicity of the benzylic carbon, potentially accelerating an SN2 reaction. The actual operative mechanism is likely to be on the SN1-SN2 borderline and may be influenced by the specific reaction conditions.

Reactivity of the Cyano Moiety in Derivatization

The cyano group of this compound offers further opportunities for chemical modification, allowing for the introduction of different functional groups.

Reduction Reactions to Amine Functionalities

The cyano group can be reduced to a primary amine (aminomethyl group). While specific studies on the reduction of this compound are not detailed, general methods for nitrile reduction are well-established and applicable. Catalytic hydrogenation using transition metal catalysts such as Raney nickel, palladium, or platinum is a common and effective method for this transformation. Chemical reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed to achieve the reduction of the nitrile to the corresponding amine.

It is important to consider the reactivity of the bromomethyl group when planning the reduction of the cyano moiety. The choice of reducing agent and reaction conditions must be carefully selected to avoid unintended reactions at the benzylic position. For instance, using a strong hydride reagent like LiAlH₄ could potentially lead to the reduction of the benzyl bromide as well. A selective catalytic hydrogenation might be a more suitable approach to target the cyano group while preserving the bromomethyl functionality if desired, or a one-pot reaction could be designed to reduce both functional groups.

Participation in Cycloaddition and Condensation Reactions

Furthermore, the methylene (B1212753) group adjacent to the cyano group, once formed through a prior reaction, could potentially participate in condensation reactions. For example, if the bromomethyl group is first converted to a cyanomethyl group, the resulting dinitrile would have an active methylene group that could undergo Knoevenagel condensation with aldehydes or ketones in the presence of a base. This would lead to the formation of a new carbon-carbon double bond.

Electrophilic and Radical Processes Involving the Aromatic Ring

While the primary reactivity of this compound is centered on its bromomethyl and cyano groups, the aromatic ring itself can potentially undergo reactions under specific conditions.

The synthesis of this compound often involves a radical bromination step. The precursor, 4-fluoro-2-methylbenzonitrile (B118529), is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. This reaction proceeds via a free radical chain mechanism, where a bromine radical selectively abstracts a benzylic hydrogen atom from the methyl group, leading to the formation of a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to yield the final product.

Regarding electrophilic aromatic substitution, the benzene (B151609) ring in this compound is deactivated by the presence of two electron-withdrawing groups: the cyano group and the fluorine atom. Both of these groups are deactivating and direct incoming electrophiles to the meta position relative to themselves. The bromomethyl group is weakly deactivating. Therefore, electrophilic aromatic substitution reactions on this compound would be expected to be slow and require harsh conditions. The regiochemical outcome would be governed by the directing effects of the existing substituents.

Influence of Fluorine Substituent on Reactivity and Selectivity

The presence of a fluorine atom on the aromatic ring of this compound introduces significant electronic effects that profoundly influence the compound's reactivity and the selectivity of its chemical transformations. The influence of the fluorine substituent is primarily understood through the interplay of its inductive and resonance effects on the molecule's electron distribution, which in turn affects the reactivity of both the aromatic ring and the benzylic bromide functional group.

The primary site of reaction for this compound is the benzylic carbon of the bromomethyl group, which is highly susceptible to nucleophilic substitution. innospk.com The electronic properties of the fluorine and cyano substituents on the aromatic ring are critical in modulating the reactivity of this benzylic position.

Key Research Findings:

Enhanced Electrophilicity: The strong inductive electron withdrawal (-I) by the fluorine atom, combined with the potent -I and -R effects of the ortho-cyano group, significantly lowers the electron density across the benzene ring. This withdrawal makes the benzylic carbon atom more electron-deficient (electrophilic) and thus more susceptible to attack by nucleophiles. innospk.com

Stabilization of Transition States: In nucleophilic aromatic substitution (SNAr) reactions, a highly electronegative substituent like fluorine can stabilize the negatively charged intermediate (Meisenheimer complex), thereby increasing the reaction rate. stackexchange.commasterorganicchemistry.com While the primary reaction of this compound is nucleophilic aliphatic substitution at the benzylic carbon, the same principle of inductive stabilization can influence the transition state of an SN2 reaction.

Reduced Reactivity in SN2 Reactions: Despite increasing the electrophilicity of the carbon center, fluorine substitution can sometimes lead to a decrease in the rate of SN2 reactions. Studies on other fluorinated alkyl halides have shown that the presence of fluorine atoms can hinder nucleophilic substitution due to electrostatic repulsion between the lone pairs of the fluorine atoms and the incoming nucleophile. researchgate.net For instance, the SN2 reactivity with the azide (B81097) ion was found to decrease in the order: n-alkyl-Br > n-alkyl-CHFBr > n-perfluoroalkyl-CH2Br. researchgate.net

The following table summarizes the electronic effects of the substituents in this compound.

| Substituent | Position Relative to -CH2Br | Inductive Effect (-I) | Resonance Effect (-R/+R) | Overall Effect on Benzylic Carbon |

| Cyano (-CN) | Ortho | Strong | Strong | Strongly electron-withdrawing |

| Fluorine (-F) | Meta | Strong | Weakly electron-donating (+R) | Strongly electron-withdrawing |

To illustrate the impact of ring substituents on the reactivity of a benzylic bromide, data from a study on the nucleophilic fluorination of various substituted α-bromo benzylacetates can be considered as a model system. The yields of the resulting benzylfluorides demonstrate how electron-withdrawing and electron-donating groups influence the efficiency of nucleophilic substitution at a benzylic position.

Reaction Yields in Nucleophilic Fluorination of Substituted Benzyl Bromides The following data is from a study on substituted methyl 2-bromo-2-phenylacetates reacting with Et₃N·3HF and K₃PO₄, and serves as an illustrative model for substituent effects on benzylic reactivity.

| Substituent on Phenyl Ring | Position | Yield (%) |

| 4-Methoxy (electron-donating) | Para | 80 |

| 4-Methyl (electron-donating) | Para | 78 |

| Hydrogen (neutral) | - | 76 |

| 4-Fluoro (electron-withdrawing) | Para | 75 |

| 4-Chloro (electron-withdrawing) | Para | 76 |

| 2-Methoxy (electron-donating) | Ortho | 76 |

As shown in the model data, the electronic nature of the substituent on the aromatic ring influences the reaction yield, although the effect can be nuanced. In this compound, the combined and potent electron-withdrawing nature of both the fluorine and cyano groups creates a highly electrophilic benzylic carbon, priming it for nucleophilic attack, a critical feature for its role as a pharmaceutical intermediate. innospk.comchemicalbook.com

Applications As a Pivotal Synthetic Intermediate in Advanced Chemical Research

Precursor in Pharmaceutical Agent Synthesis

The compound is a well-established intermediate in the pharmaceutical industry, contributing to the synthesis of several classes of therapeutic agents. chemicalbook.comchemdad.cominfochems.co.kr

Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors (e.g., Trelagliptin Intermediates)

The most prominent application of 2-Cyano-5-fluorobenzyl bromide is as a key starting material in the synthesis of Trelagliptin, a once-weekly inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme used for the management of type 2 diabetes. innospk.comtcichemicals.com Trelagliptin's structure is assembled through a multi-step synthesis where this compound plays a crucial role.

In a typical synthetic route, this compound is reacted with a pyrimidine (B1678525) derivative, such as 3-methyl-6-chlorouracil, in a nucleophilic substitution reaction. The benzyl (B1604629) bromide acts as an electrophile, allowing for the alkylation of the uracil (B121893) ring to form the intermediate 2-[(6-chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-4-fluorobenzonitrile. This step is fundamental as it connects the two core fragments of the final drug molecule. Subsequent reaction with (R)-3-aminopiperidine displaces the chlorine atom, and after deprotection steps, yields Trelagliptin.

| Step | Reactant 1 | Reactant 2 | Key Intermediate Formed |

| Alkylation | This compound | 3-Methyl-6-chlorouracil | 2-[(6-chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-4-fluorobenzonitrile |

| Substitution | Above Intermediate | (R)-3-Boc-aminopiperidine | Trelagliptin Precursor |

| Deprotection | Trelagliptin Precursor | Acid | Trelagliptin |

Synthesis of Analgesic Compounds

While direct synthesis of a commercial analgesic using this compound is not widely documented, its structural motifs are relevant to the field. Benzyl halides, such as the closely related 4-chlorobenzyl bromide, are employed in the synthesis of novel benzimidazole (B57391) derivatives that have shown promising anxiolytic and analgesic properties. mdpi.com The reactivity of the benzyl bromide group allows for its attachment to various heterocyclic scaffolds known to interact with pain pathways. The presence of the cyano and fluoro groups can further modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds, making this compound a compound of interest for developing new analgesic agents. nih.govnih.gov

Intermediate in Antibacterial Compound Development

The development of new antibacterial agents is a critical area of research. While specific studies detailing the use of this compound for this purpose are limited, there is a known overlap in the structural requirements for anticancer and antimicrobial activities. Certain quinoline-based compounds have been designed to possess dual functionality as both anticancer and antimicrobial candidates. rsc.org Given its utility in creating complex heterocyclic structures for other therapeutic applications, this compound represents a potential, though currently underexplored, intermediate for the synthesis of novel antibacterial compounds.

Building Block in Agrochemical Synthesis

The unique electronic properties conferred by the fluorine and cyano groups make this compound a valuable intermediate for the agrochemical industry. chemimpex.com Organofluorine compounds are widely used in the development of modern pesticides and herbicides due to their enhanced metabolic stability and biological activity. mdpi.com The reactivity of the benzyl bromide allows for its incorporation into a variety of molecular scaffolds, enabling the creation of new active ingredients for crop protection. Its utility as a building block facilitates the synthesis of complex molecules with potential applications as herbicides, fungicides, or insecticides.

Contribution to Materials Science and Engineering

In the field of materials science, this compound serves as a useful monomer and functionalizing agent for the creation of advanced materials. chemimpex.com The presence of the reactive benzyl bromide group allows it to be incorporated into polymer chains or attached to surfaces. The fluorine and cyano substituents can impart desirable properties to these materials, such as thermal stability, chemical resistance, and specific electronic characteristics. mdpi.com This makes it a candidate for use in the formulation of specialized polymers, coatings, and other high-performance materials where durability and specific functionalities are required. chemimpex.com

Interfacial Modification in Perovskite Solar Cells

When introduced as a post-treatment to the perovskite film, this compound alters the surface properties, leading to a more favorable alignment of energy levels at the interface. This modification facilitates a more efficient transfer of charge carriers, thereby reducing energy loss. Research has demonstrated that this interfacial engineering is a key factor in boosting the power conversion efficiency (PCE) of these devices. In one study, the application of this compound to a hole-transporting layer-free cesium lead-halide perovskite solar cell resulted in a significant enhancement of its performance. researcher.liferesearchgate.net

Table 1: Impact of this compound on Perovskite Solar Cell Performance

| Device Structure | Treatment | Power Conversion Efficiency (PCE) | Light Intensity |

|---|---|---|---|

| FTO/TiO2/CsPbIXBr3−X/Carbon | Pristine | 7.84% | 100 mW cm−2 |

| FTO/TiO2/CsPbIXBr3−X/2-C-5-FB/Carbon | Passivated | 9.21% | 100 mW cm−2 |

Defect Passivation Mechanisms in Optoelectronic Devices

Surface traps on perovskite films are a major limiting factor for the efficiency and stability of optoelectronic devices. researcher.liferesearchgate.net this compound functions as a multifunctional passivator, effectively neutralizing these detrimental defects. researcher.liferesearchgate.net The passivation mechanism is attributed to the specific chemical functionalities within its molecular structure.

The cyano group (C≡N) in the molecule plays a crucial role in immobilizing undercoordinated Pb2+ ions, which are a common type of defect in perovskite films. researcher.liferesearchgate.net This interaction effectively passivates these defect sites, reducing non-radiative recombination. Furthermore, the bromine and fluorine atoms of the molecule also contribute to defect passivation. The bromine atoms can form halogen bonds with the [PbI6]4− backbone of the perovskite, while the fluorine atoms can form Pb-F and Cs-F bonds, further reducing film defects. researcher.life This comprehensive defect passivation strategy leads to a significant improvement in the quality of the perovskite film. researcher.liferesearchgate.net

Table 2: Defect Passivation Mechanisms of this compound

| Functional Group | Interaction Mechanism | Targeted Defect |

|---|---|---|

| Cyano (C≡N) | Immobilization | Undercoordinated Pb2+ ions |

| Bromine (Br) | Halogen bonding | [PbI6]4− backbone |

| Fluorine (F) | Bond formation | Pb-F and Cs-F bonds |

Enhancement of Charge Extraction and Stability in Device Architectures

The improved film quality and defect passivation also translate to enhanced device stability. researcher.liferesearchgate.net Perovskite films treated with this compound exhibit greater resistance to degradation, leading to a longer operational lifetime for the solar cells. Experimental results have shown that devices passivated with this compound not only have a higher initial efficiency but also maintain their performance for a longer duration under operational stress. researcher.liferesearchgate.net The use of this passivation strategy is considered an effective pathway to realizing both efficient and stable perovskite solar cells. researcher.liferesearchgate.net

Table 3: Device Performance Enhancement with this compound

| Parameter | Pristine Device | Passivated Device |

|---|---|---|

| Power Conversion Efficiency (PCE) | 7.84% | 9.21% |

| Stability | Lower | Improved |

Advanced Analytical Methodologies for Research on 2 Cyano 5 Fluorobenzyl Bromide

Spectroscopic Techniques for Detailed Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of 2-Cyano-5-fluorobenzyl bromide and identifying any potential impurities.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy provides detailed information about the atomic arrangement within the molecule.

¹H NMR: Proton NMR is used to identify the hydrogen atoms in the molecule. For this compound, the benzylic protons (-CH₂Br) and the aromatic protons on the substituted benzene (B151609) ring can be distinguished. In a typical spectrum recorded in dimethylsulfoxide-d₆ (DMSO-d₆), the benzylic protons appear as a singlet, while the three aromatic protons exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling. chemwhat.com

¹³C NMR: Carbon-13 NMR is used to detect all carbon atoms in the structure. The spectrum will show distinct signals for the benzylic carbon, the cyano carbon, and the six carbons of the aromatic ring. The carbon atoms are influenced by the attached functional groups, and the carbon bonded to the fluorine atom will appear as a doublet due to C-F coupling. lew.ro While specific experimental data for this compound is not widely published, typical chemical shift ranges for such structures are well-established. oregonstate.edu

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for analyzing fluorinated compounds. icpms.czazom.com It is particularly useful for confirming the presence and electronic environment of the fluorine atom on the benzene ring. The ¹⁹F chemical shift provides a clear indication of the fluorine's position and can be used to detect any isomeric impurities.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment | Reference |

|---|---|---|---|---|

| 8.01 | dd | J=8.59, 5.64 Hz | Aromatic H | chemwhat.com |

| 7.68 | dd | J=9.53, 2.55 Hz | Aromatic H | chemwhat.com |

| 7.44 | dt | J=8.59, 2.69 Hz | Aromatic H | chemwhat.com |

| 4.79 | s | N/A | -CH₂Br | chemwhat.com |

Solvent: DMSO-d₆, Frequency: 400 MHz

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. For this compound (C₈H₅BrFN), the nominal molecular weight is approximately 214.03 g/mol . scbt.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental formula. The exact mass of this compound is calculated to be 212.9589. chemsrc.com This precise measurement helps to distinguish the compound from other molecules with the same nominal mass. Analysis of the fragmentation pattern can also provide further structural information.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

For this compound, key expected IR absorption bands include:

C≡N stretch: A sharp, medium-intensity peak characteristic of the nitrile group, typically appearing in the range of 2220-2260 cm⁻¹.

C-Br stretch: A signal in the fingerprint region, usually between 500-600 cm⁻¹.

C-F stretch: An absorption in the 1000-1400 cm⁻¹ region.

Aromatic C-H and C=C stretches: Multiple bands characteristic of the substituted benzene ring.

Chromatographic Methods for Reaction Monitoring and Product Isolation

Chromatographic techniques are indispensable for separating this compound from reactants, by-products, and impurities, both during and after its synthesis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Research Synthesis

HPLC and UPLC are powerful analytical tools for assessing the purity of this compound and for quantifying it as a potential impurity in subsequent products, such as Trelagliptin. patsnap.com A common method involves using a reverse-phase column, such as octadecylsilane (B103800) (C18) bonded silica (B1680970), as the stationary phase. patsnap.comgoogle.com

A gradient elution method, typically using a mixture of an aqueous buffer (like a phosphoric or perchloric acid solution) and an organic solvent like acetonitrile, allows for the effective separation of the compound from related substances. patsnap.comgoogle.com The high sensitivity of this method can detect impurities at levels as low as a few parts per million (ppm), which is critical for quality control in pharmaceutical manufacturing. patsnap.com

Table 2: Example HPLC Conditions for Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Octadecylsilane (C18) bonded silica | patsnap.comgoogle.com |

| Mobile Phase | Gradient of aqueous acid (e.g., H₃PO₄) and Acetonitrile | patsnap.comgoogle.com |

| Detection | UV (e.g., 210-240 nm) | google.com |

| Application | Impurity profiling, Purity assessment | patsnap.comgoogle.com |

Thin-Layer Chromatography (TLC) for Reaction Progress and Purity Assessment

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of chemical reactions involving this compound. rsc.org In a typical synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica gel 60 F254). rsc.orgrsc.org

The plate is then developed in a suitable mobile phase, often a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate. By comparing the spot corresponding to the starting material (this compound) with the newly forming product spot under UV light (254 nm), chemists can visually track the consumption of the reactant and the formation of the product, allowing them to determine when the reaction is complete. google.comrsc.org

X-ray Crystallography for Solid-State Structure Analysis (if applicable)

As of the current body of scientific literature, a detailed single-crystal X-ray crystallography analysis for this compound has not been published. While this compound is utilized in various research applications, particularly in the development of perovskite solar cells, its specific solid-state structure, as determined by X-ray crystallography, remains uncharacterized in publicly available databases and research articles. researchgate.netresearchgate.net

X-ray diffraction (XRD) has been employed to study the effects of this compound as a surface passivator on perovskite films. researchgate.netresearchgate.net These studies use XRD to analyze the crystal structure of the perovskite layer itself, confirming the formation of a highly crystalline structure and observing changes upon treatment with the compound. researchgate.net However, this analysis does not provide the crystallographic data for this compound as a discrete solid.

The determination of the crystal structure of this compound through single-crystal X-ray diffraction would provide valuable insights into its molecular geometry, intermolecular interactions, and packing in the solid state. Such data would include precise bond lengths, bond angles, and torsion angles, which are fundamental to understanding its physical properties and reactivity. This information could further elucidate its role and interaction mechanisms when used as a pharmaceutical intermediate or in materials science applications. innospk.comchemicalbook.com

Although no specific crystallographic data is available, the expected molecular structure consists of a benzene ring substituted with a cyano group, a fluorine atom, and a bromomethyl group. sigmaaldrich.com Density-functional theory (DFT) simulations have been used to model its potential electrostatic surface to understand its interaction with other molecules. researchgate.net

Future research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound would be a valuable contribution to the chemical sciences, providing a foundational piece of data for this commercially significant compound. chemsrc.comsvaklifesciences.com

Future Research Directions and Emerging Applications of 2 Cyano 5 Fluorobenzyl Bromide

Exploration of Undiscovered Reactivity and Catalysis Pathways

The reactivity of 2-Cyano-5-fluorobenzyl bromide is primarily centered on nucleophilic substitution at the benzylic carbon. innospk.com However, its full synthetic potential remains undertapped. Future research is expected to focus on novel transformations that leverage the interplay between its functional groups.

Detailed research will likely pursue palladium-catalyzed cross-coupling reactions, where the benzyl (B1604629) bromide moiety can participate in the formation of new carbon-carbon and carbon-heteroatom bonds, a departure from its traditional role as a simple alkylating agent. Furthermore, the development of asymmetric catalytic systems could enable the enantioselective synthesis of chiral molecules, opening pathways to new classes of pharmaceutical agents. The electronic properties endowed by the cyano and fluorine groups could be harnessed to modulate the reactivity and selectivity of these undiscovered catalytic cycles.

| Pathway Type | Current/Known Application | Potential Future Exploration | Scientific Rationale |

|---|---|---|---|

| Nucleophilic Substitution | Alkylation of amines/heterocycles (e.g., in Trelagliptin synthesis). innospk.com | Phase-transfer catalysis for enhanced efficiency; Reactions with complex organometallic nucleophiles. | Improving reaction rates and yields under milder, more sustainable conditions. |

| Cross-Coupling Reactions | Largely unexplored. | Suzuki, Sonogashira, and Buchwald-Hartwig couplings. | To form complex molecular scaffolds by creating new C-C and C-N bonds directly at the benzylic position. |

| Asymmetric Catalysis | Not established. | Enantioselective substitution reactions using chiral catalysts. | Accessing single-enantiomer products, which is critical for modern drug development. |

| Radical Reactions | Generally avoided. | Controlled radical-mediated functionalization. | To introduce novel functional groups under specific, photo- or chemically-initiated conditions. |

Integration into Novel Flow Chemistry and Continuous Manufacturing Processes

The synthesis and application of halogenated intermediates like this compound are undergoing a transformation driven by advancements in flow chemistry and continuous processing. researchandmarkets.com These technologies offer significant advantages over traditional batch manufacturing, including enhanced safety, improved heat and mass transfer, higher yields, and greater consistency. nih.govspirochem.com

Future research will focus on developing end-to-end continuous processes for both the synthesis of this compound and its subsequent conversion into active pharmaceutical ingredients (APIs). This involves designing and optimizing packed-bed reactors, microreactors, and inline analytical tools to monitor reaction progress in real-time. researchandmarkets.com Such integration would dramatically reduce reaction times, minimize solvent consumption, and allow for a more agile and efficient supply chain. researchandmarkets.com

| Parameter | Traditional Batch Process | Continuous Flow Process | Anticipated Advantage |

|---|---|---|---|

| Safety | Large volumes of reagents pose thermal risks. | Small reaction volumes in the reactor at any given time minimize risk. | Significantly improved operational safety. |

| Heat Transfer | Limited by the surface-area-to-volume ratio of the vessel. | Excellent heat transfer due to high surface-area-to-volume ratio. | Precise temperature control, reducing byproduct formation. |

| Scalability | Complex, non-linear scale-up challenges. | Linear scalability by running the process for a longer duration ("scaling out"). | Faster transition from laboratory to production scale. |

| Process Control | Manual or delayed inline sampling. | Real-time monitoring with Process Analytical Technology (PAT). researchandmarkets.com | Superior quality control and process consistency. |

Expansion into New Areas of Medicinal Chemistry and Drug Discovery

While its role in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Trelagliptin is well-established, the 2-cyano-5-fluorobenzyl scaffold is a versatile building block for new therapeutic agents. innospk.comhuabettpharm.comhuabettpharm.com The strategic placement of fluorine can enhance metabolic stability and binding affinity, while the cyano group can act as a key pharmacophoric element or be transformed into other functional groups like amides or tetrazoles.

Emerging research will likely see this compound used as a starting point for libraries of novel compounds targeting different disease areas. Its inherent reactivity allows for its attachment to various molecular cores. The introduction of bromine into molecular structures is a recognized strategy in drug design to modulate pharmacological properties. ump.edu.pl Researchers may explore its use in developing inhibitors for enzymes beyond DPP-4, ion channel modulators, or ligands for nuclear receptors, expanding its footprint in oncology, neurology, and infectious diseases.

Development of Sustainable Synthesis Routes and Green Chemical Transformations

There is a growing imperative to develop more environmentally friendly chemical processes. researchandmarkets.com Current synthesis of this compound often starts from 4-fluoro-2-methylbenzonitrile (B118529) and uses reagents like N-bromosuccinimide (NBS) in chlorinated solvents. chemicalbook.com Future research will prioritize the development of greener alternatives.

This includes exploring catalysis with earth-abundant metals, using safer and recyclable solvents (e.g., bio-based solvents or supercritical fluids), and improving atom economy. Biocatalysis, using enzymes for specific transformations, could offer a highly selective and sustainable route. The goal is to minimize waste, reduce energy consumption, and eliminate the use of hazardous materials, aligning the production of this key intermediate with the principles of green chemistry.

Design of Next-Generation Functional Materials Utilizing the Compound's Unique Architecture

The unique electronic and structural features of this compound make it an attractive candidate for the design of advanced functional materials. The combination of a polar nitrile group, an electronegative fluorine atom, and an aromatic ring can impart specific optical, electronic, and self-assembly properties to larger molecules and polymers.

Future research could focus on incorporating this moiety into:

Specialty Polymers: As a monomer or functionalizing agent to create polymers with high thermal stability, specific dielectric properties, or enhanced resistance to chemical degradation.

Organic Electronics: As a building block for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the electronic properties of the fluorinated benzonitrile (B105546) core can be tuned to control charge transport and luminescence.

Liquid Crystals: The rigid, polar structure could be integrated into mesogenic cores to create novel liquid crystalline materials with tailored phase behavior and electro-optical responses.

常见问题

Q. What are the standard synthetic routes for 2-Cyano-5-fluorobenzyl bromide, and how do reaction conditions influence yield?

The synthesis typically involves bromination of 2-cyano-5-fluorotoluene derivatives using reagents like -bromosuccinimide (NBS) under radical initiation or photochemical conditions. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. benzene), temperature (0–50°C), and catalyst choice (e.g., azobisisobutyronitrile, AIBN) significantly impact yield and purity. For example, polar aprotic solvents may enhance reaction efficiency by stabilizing intermediates, while elevated temperatures risk side reactions like hydrolysis of the nitrile group .

Q. How is this compound characterized to confirm structural integrity?

Key techniques include:

Q. What are the key storage and handling protocols to ensure compound stability?

- Storage : In airtight, amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation.

- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, goggles) due to its lachrymatory and hygroscopic nature. Avoid aqueous environments, as moisture accelerates degradation to 2-cyano-5-fluorobenzyl alcohol .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance regioselectivity in the synthesis?

- Solvent Screening : Test solvents with varying polarity (e.g., hexane vs. DMF) to control radical intermediate stability.

- Catalyst Loading : Adjust AIBN concentrations (0.1–5 mol%) to balance initiation efficiency vs. side reactions.

- Temperature Gradients : Lower temperatures (0–10°C) may suppress undesired bromination at alternative positions .

Q. What advanced analytical techniques are used to detect trace impurities?

Q. How to resolve contradictions in spectral data during characterization?

Q. What computational methods support mechanistic studies of its reactivity?

Q. How to design experiments to study its stability under different conditions?

- Accelerated Stability Testing : Expose the compound to controlled humidity (40–80% RH) and temperature (25–60°C) while monitoring degradation via HPLC.

- Kinetic Studies : Use pseudo-first-order rate models to quantify hydrolysis rates in buffered solutions (pH 4–10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。